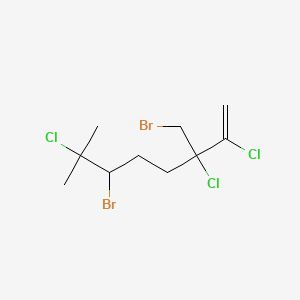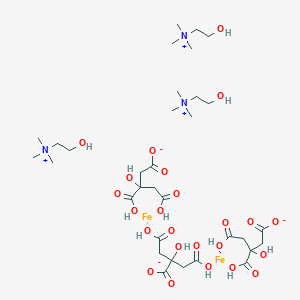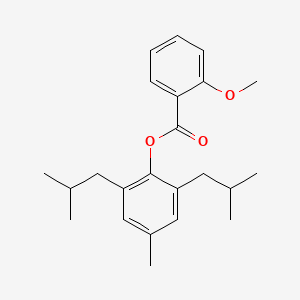
2,6-Diisobutyl-4-methylphenyl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diisobutyl-4-(2-methoxybenzoyl)-oxo-toluene is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive reactivity and potential for forming diverse chemical products.
Vorbereitungsmethoden
The synthesis of 3,5-Diisobutyl-4-(2-methoxybenzoyl)-oxo-toluene typically involves multiple steps, including the use of specific reagents and controlled reaction conditions. Industrial production methods may vary, but they generally follow a similar synthetic route to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
3,5-Diisobutyl-4-(2-methoxybenzoyl)-oxo-toluene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine
Wirkmechanismus
The mechanism by which 3,5-Diisobutyl-4-(2-methoxybenzoyl)-oxo-toluene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 3,5-Diisobutyl-4-(2-methoxybenzoyl)-oxo-toluene stands out due to its unique chemical structure and reactivity. Similar compounds may include other benzoyl derivatives, each with their own distinct properties and applications.
Eigenschaften
Molekularformel |
C23H30O3 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
[4-methyl-2,6-bis(2-methylpropyl)phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C23H30O3/c1-15(2)11-18-13-17(5)14-19(12-16(3)4)22(18)26-23(24)20-9-7-8-10-21(20)25-6/h7-10,13-16H,11-12H2,1-6H3 |
InChI-Schlüssel |
MXIBKFFRGFUAFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CC(C)C)OC(=O)C2=CC=CC=C2OC)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



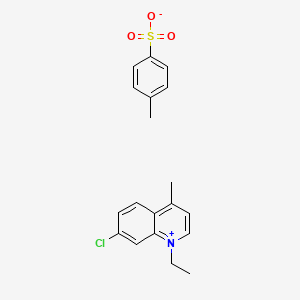
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
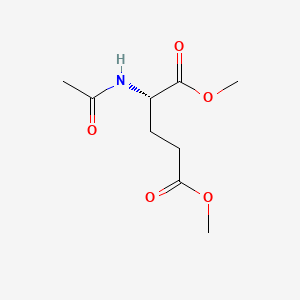
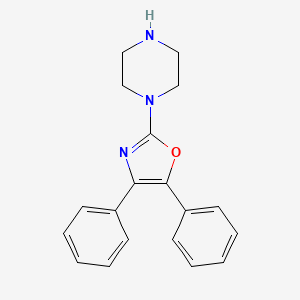
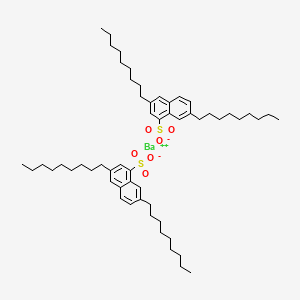
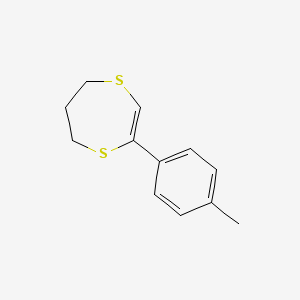
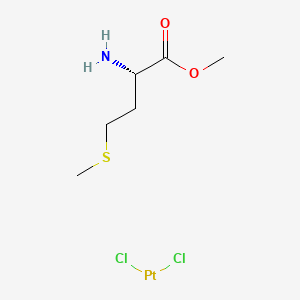
![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
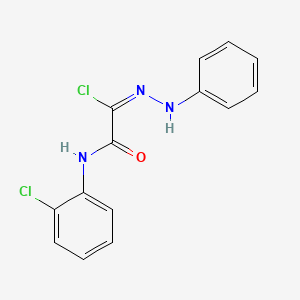
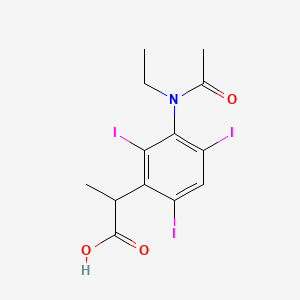
![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
